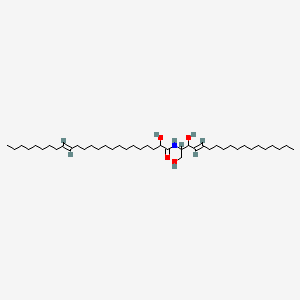
(Triisopropoxytitanoxy)tri-n-butyltin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Triisopropoxytitanoxy)tri-n-butyltin is a chemical compound with the molecular formula C₁₃H₂₄Si. It is known for its unique structure, which includes both titanium and tin atoms. This compound is used in various chemical processes and has applications in different fields, including chemistry and industry .
Preparation Methods
The synthesis of (Triisopropoxytitanoxy)tri-n-butyltin typically involves the reaction of triisopropoxytitanium chloride with tri-n-butyltin hydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(Triisopropoxytitanoxy)tri-n-butyltin undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
(Triisopropoxytitanoxy)tri-n-butyltin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (Triisopropoxytitanoxy)tri-n-butyltin involves its interaction with specific molecular targets. The compound can form complexes with other molecules, influencing their reactivity and stability. The pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
(Triisopropoxytitanoxy)tri-n-butyltin can be compared with other similar compounds, such as:
Tri-n-butyltin hydride: Known for its use in organic synthesis as a reducing agent.
Triisopropoxytitanium chloride: Used in various chemical reactions and as a precursor for other titanium compounds.
Tri-n-butyltin chloride: Used in the synthesis of organotin compounds. The uniqueness of this compound lies in its combined titanium and tin structure, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C21H53O4SnTi |
|---|---|
Molecular Weight |
536.2 g/mol |
InChI |
InChI=1S/3C4H9.3C3H8O.H2O.Sn.Ti/c3*1-3-4-2;3*1-3(2)4;;;/h3*1,3-4H2,2H3;3*3-4H,1-2H3;1H2;; |
InChI Key |
YGILFCWWOFZYBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)CCCC.CC(C)O.CC(C)O.CC(C)O.O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


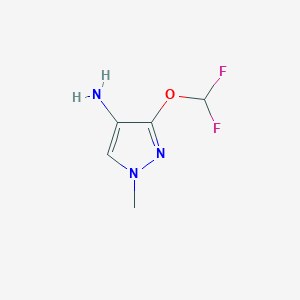
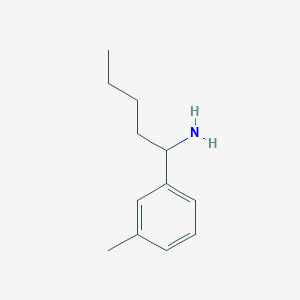
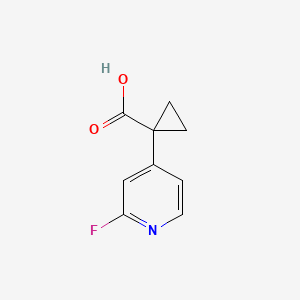
![[4-Acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B12063549.png)
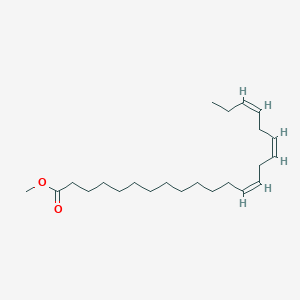




![Methylidyne[(trimethylsilyl)methyl]azanium](/img/structure/B12063606.png)


![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12063629.png)
